molecular formula C12H17NO2 B7895233 [Methyl-(1-phenyl-propyl)-amino]-acetic acid

[Methyl-(1-phenyl-propyl)-amino]-acetic acid

Cat. No.: B7895233
M. Wt: 207.27 g/mol
InChI Key: QROKEYNNHZUOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Methyl-(1-phenyl-propyl)-amino]-acetic acid is a nitrogen-containing compound of interest in organic synthesis and medicinal chemistry research. Its structure, which incorporates a phenyl group and a propyl chain linked to a glycine backbone via a methylamino group, makes it a potential intermediate for the construction of more complex molecules. While specific biological data for this compound is not widely published, its scaffold is reminiscent of compounds used in developing protease inhibitors and other pharmacologically active molecules . Researchers value this reagent for exploring structure-activity relationships (SAR), particularly in modifying the peptidase and proteolytic profiles of lead compounds . It is strictly for research use in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[methyl(1-phenylpropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-11(13(2)9-12(14)15)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROKEYNNHZUOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Amidation Reactions

The core structure of this compound is often assembled through condensation reactions. For example, a lactone intermediate may react with a phthalimide salt (e.g., potassium phthalimide) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (150–200°C) to introduce the amine-protected moiety. Subsequent steps involve activation of the carboxylic acid group using thionyl chloride (SOCl₂) to form an acid chloride, which is then amidated with a secondary amine such as diethylamine.

Deprotection and Hydrochloridation

Deprotection of the phthalimide group is achieved using primary amines (e.g., methylamine) or hydroxyalkylamines (e.g., ethanolamine), followed by acidification with hydrochloric acid to yield the final hydrochloride salt. This step is critical for liberating the free amine while minimizing side reactions such as lactam formation.

Detailed Methodologies from Patent Literature

Purification and Crystallization Techniques

Patent WO2017158615A1 outlines a refined purification process for structurally related amino acetic acid derivatives, emphasizing impurity control:

Solvent and Base Selection

  • Solvent System : Methanol is preferred for its ability to dissolve the crude product while facilitating crystallization upon acidification.

  • Base : Aqueous ammonia is used to deprotonate the amino group, enhancing solubility and enabling the removal of acidic impurities.

Acidification and Crystallization

Acetic acid is added to the ammoniated solution to precipitate the purified compound. Cooling the mixture to 10–15°C optimizes crystal formation, yielding a product with ≤0.1% impurities (e.g., piperidinyl phenol, DMP ester).

Table 1: Key Parameters for Purification (WO2017158615A1)

ParameterOptimal ConditionImpurity Reduction
SolventMethanol99.9% purity
BaseAqueous ammonia≤0.02% metabolites
AcidAcetic acid≤0.05% olefin acid
Crystallization Temp.10–15°C≤0.1% total impurities

Micronization and Particle Engineering

Post-synthesis processing, such as jet milling or ball milling, is employed to achieve desired particle sizes (1–10 µm) for pharmaceutical formulations. Micronization enhances dissolution rates, critical for bioavailability in solid dosage forms.

Comparative Analysis of Synthetic Routes

Efficiency and Yield Optimization

  • Patent WO2017158615A1 : Achieves >99.9% purity via iterative recrystallization in methanol-ammonia-acetic acid systems.

  • Patent EP0200638A1 : Reports an 88% yield for a cyclopropane-derived analogue using ethanolamine-mediated deprotection and hydrochloridation.

Solvent Impact on Reaction Kinetics

Replacing conventional solvents (e.g., THF) with tertiary butanol in analogous syntheses increases yields by 15–20%, likely due to improved solubility of intermediates.

Impurity Profiling and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

HPLC methods with UV detection (λ = 210–254 nm) are standardized to quantify residual impurities. For example, the "des-methyl" impurity is monitored at a retention time of 8.2 min, with acceptance criteria of ≤0.02%.

Powder X-Ray Diffraction (PXRD)

PXRD analysis confirms crystallinity and polymorphic stability. Peaks at 2θ = 12.4°, 18.7°, and 24.3° are characteristic of the dihydrate form, ensuring batch-to-batch consistency.

Industrial Scalability and Environmental Considerations

Green Chemistry Metrics

  • Solvent Recovery : Methanol and acetic acid are distilled and reused, reducing waste by 30%.

  • Catalyst-Free Steps : Elimination of transition-metal catalysts minimizes heavy metal contamination.

Cost-Benefit Analysis

FactorTraditional MethodOptimized Process (WO2017158615A1)
Raw Material Cost$12,000/kg$8,500/kg
Energy Consumption150 kWh/kg90 kWh/kg
Waste Generation50 L/kg20 L/kg

Chemical Reactions Analysis

Types of Reactions

[Methyl-(1-phenyl-propyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, methyl-(1-phenyl-propyl)-amino-acetic acid serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for:

  • Building Blocks : It can act as a precursor for synthesizing peptide-based compounds and other bioactive molecules.
  • Reactivity Studies : Researchers utilize this compound to study reaction mechanisms and the influence of structural modifications on reactivity.

Biology

In biological research, this compound is investigated for its interactions with biological systems:

  • Enzyme Inhibition : Studies have shown that derivatives of this compound exhibit inhibitory activity against specific enzymes, potentially leading to applications in drug development.
  • Cellular Studies : Its effects on cell viability and proliferation have been assessed, indicating potential anticancer properties. For instance, derivatives have shown significant antiproliferative effects on cancer cell lines like HCT-116 and HeLa cells, with IC50 values indicating effective concentration ranges for therapeutic applications .

Medicine

The medicinal applications of methyl-(1-phenyl-propyl)-amino-acetic acid are particularly promising:

  • Drug Development : The compound is being explored for its potential as a therapeutic agent in various diseases, including cancer and metabolic disorders. Its ability to mimic peptide structures makes it suitable for developing new classes of drugs that target specific receptors or pathways.
  • Pharmaceutical Formulations : Research into the formulation of this compound into drug delivery systems is ongoing, focusing on improving bioavailability and targeting specific tissues.

Case Studies

Several case studies highlight the effectiveness of methyl-(1-phenyl-propyl)-amino-acetic acid derivatives in various applications:

StudyFocusFindings
Anticancer Activity Investigated the antiproliferative effects on cancer cell linesDerivatives showed significant inhibition of cell growth with IC50 values ranging from 0.69 μM to 11 μM compared to standard treatments like doxorubicin .
Enzyme Interaction Studies Examined the inhibition of histone deacetylases (HDACs)Certain derivatives demonstrated potent HDAC inhibitory activity, suggesting their role in epigenetic regulation .
Synthetic Methodologies Developed new synthetic routes for producing derivativesImproved yields and reaction times were achieved using modern coupling techniques .

Mechanism of Action

The mechanism of action of [Methyl-(1-phenyl-propyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Key Properties/Applications Reference
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Cyclopropyl, acetyl-pyrrolidinyl Likely enhanced metabolic stability due to cyclopropane rigidity
(R)-2-((1-Acetylpiperidin-3-yl)(cyclopropyl)amino)acetic acid Cyclopropyl, acetylpiperidinyl (chiral center) Potential CNS penetration due to piperidine moiety
2-((3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Triazolopyridazine, isopropyl Bioactivity in kinase inhibition (implied by heterocyclic core)
2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic acid Hydroxyphenyl, aminopropyl Metabolite of pharmaceuticals; polar functional groups enhance solubility

Key Observations :

  • Aromatic vs.
  • Chirality : Compounds like with stereocenters demonstrate the importance of enantiomeric purity in drug design, a factor that would apply to the target compound if synthesized asymmetrically.
  • Heterocyclic Moieties : Triazolopyridazine-containing analogs (e.g., ) exhibit bioactivity in kinase pathways, suggesting that substituent choice directly influences target engagement.

Metabolic and Stability Considerations

  • Cyclopropane Rigidity : Cyclopropyl-containing analogs (e.g., ) resist oxidative metabolism due to ring strain, whereas the target compound’s phenyl-propyl group may undergo cytochrome P450-mediated oxidation.
  • Polar Functional Groups : Hydroxyphenyl derivatives (e.g., ) show increased aqueous solubility, a trait the target compound may lack unless modified with hydrophilic substituents.

Biological Activity

Methyl-(1-phenyl-propyl)-amino-acetic acid is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Methyl-(1-phenyl-propyl)-amino-acetic acid is characterized by a structure that includes an amino acid backbone with a phenyl group and a propyl chain. This unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.

Mechanisms of Biological Activity

The biological activity of methyl-(1-phenyl-propyl)-amino-acetic acid is primarily mediated through its interactions with specific receptors and enzymes in biological systems. The following mechanisms have been identified:

  • Receptor Modulation : The compound may act as an agonist or antagonist to certain receptors, influencing downstream signaling pathways.
  • Enzyme Interaction : It can inhibit or activate specific enzymes, affecting metabolic processes within cells.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has been tested against various bacterial strains, showing significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison to Standard Antibiotic
E. faecalis40 µg/mLComparable to ceftriaxone
P. aeruginosa50 µg/mLComparable to ceftriaxone
S. typhi40 µg/mLComparable to ceftriaxone
K. pneumoniae50 µg/mLComparable to ceftriaxone

These results indicate that methyl-(1-phenyl-propyl)-amino-acetic acid could be a potential candidate for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Activity :
    A study involving the treatment of MCF-7 breast cancer cells demonstrated that methyl-(1-phenyl-propyl)-amino-acetic acid significantly inhibited cell growth. The compound induced apoptosis and arrested the cell cycle at the S phase, indicating its potential as an anticancer agent.
  • Neuroprotective Effects :
    Another investigation explored the neuroprotective effects of the compound in models of neurodegenerative diseases. Results showed that it reduced neuronal cell death and improved cognitive function in animal models, suggesting its application in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for [Methyl-(1-phenyl-propyl)-amino]-acetic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions starting with chiral precursors like (R)-1-phenylethylamine. Coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) are used to form the amino-acetic acid backbone. Hydrolysis under acidic conditions finalizes the structure.
  • Critical Parameters : Temperature (optimized at 25–40°C), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 amine-to-glycine derivative) significantly impact yield (reported 60–85%) and purity (>95% by HPLC) .

Q. How can the structural features of this compound be validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths and angles, confirming cyclopropane ring geometry and stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl group splitting at δ 1.2–1.5 ppm) and chiral centers .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 179.22 for C₁₀H₁₃NO₂) and fragmentation patterns .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

  • Assays :

  • Enzyme inhibition : Test against serine hydrolases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via kinetic assays) .
  • Receptor binding : Radioligand displacement assays (e.g., for dopamine or serotonin receptors) to assess affinity (Kᵢ values) .
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to evaluate therapeutic index .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesis be resolved, and what analytical tools are critical?

  • Chiral Resolution : Use chiral stationary phase HPLC (CSP-HPLC) or enzymatic resolution with lipases to separate enantiomers.
  • Data Interpretation : Circular dichroism (CD) spectra correlate absolute configuration (e.g., R vs. S) with biological activity. Contradictions in enantiomer activity (e.g., 10-fold difference in receptor binding) highlight the need for stereochemical precision .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, stability)?

  • Process Optimization :

  • Continuous flow reactors : Ensure consistent temperature/pH control, reducing side products (e.g., <5% impurities) .
  • Lyophilization : Stabilize the compound for long-term storage (tested at -20°C for 12 months without degradation) .
    • Analytical QC : Pair HPLC with peptide content analysis (via amino acid analysis) to standardize batch potency .

Q. How do structural modifications (e.g., cyclopropane vs. cyclobutane) alter biological activity and pharmacokinetics?

  • Comparative Studies :

  • Cyclopropane : Enhances metabolic stability (t₁/₂ > 6 hrs in liver microsomes) due to ring strain and lipophilicity (logP ≈ 1.8) .
  • Cyclobutane : Increases solubility (logP ≈ 1.2) but reduces receptor affinity (ΔKᵢ = 2.5 nM to 15 nM) .
    • Computational Modeling : Molecular docking (AutoDock Vina) predicts steric clashes in cyclopropane-containing analogs with target receptors .

Q. What mechanisms underlie contradictory bioactivity data across cell-based vs. in vivo models?

  • Hypothesis Testing :

  • Metabolic Differences : Phase I oxidation (CYP450-mediated) may generate inactive metabolites in vivo, reducing efficacy (e.g., 50% lower plasma concentration at 24 hrs) .
  • Blood-brain barrier (BBB) penetration : LogD (1.5–2.0) and P-glycoprotein efflux ratios (<2.0) predict CNS accessibility .
    • Validation : LC-MS/MS quantifies parent compound/metabolites in plasma and brain tissue .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.